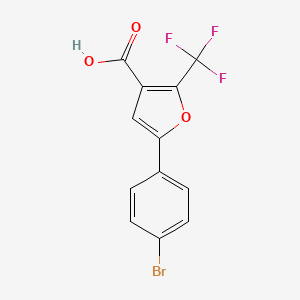

5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid" is a furan derivative with potential applications in pharmaceutical and polymer industries due to its structural features. Furan carboxylic acids, in general, are recognized as valuable biobased building blocks that can be used in the synthesis of various compounds with antimicrobial properties or as intermediates for polymer production .

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives often involves catalytic processes or enzyme-catalyzed reactions. For instance, a dual-enzyme cascade system has been used for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), achieving yields of more than 95% . Another approach to synthesizing furan derivatives is through the reaction of furan-2-carbonyl chloride with amines, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide with excellent yields . These methods highlight the versatility and efficiency of current synthetic routes to furan carboxylic acid derivatives.

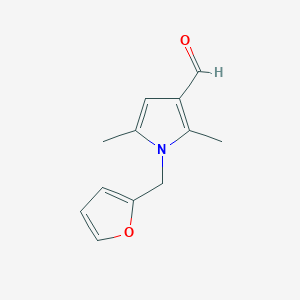

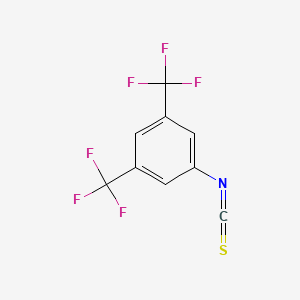

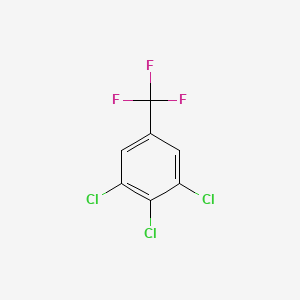

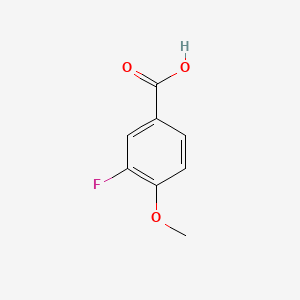

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as a heteroatom. The substitution of the furan ring with various functional groups, such as bromophenyl and trifluoromethyl groups, can significantly alter the compound's electronic properties and reactivity . The crystal structure analysis of related compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, provides insights into the molecular conformation and potential interaction sites for further chemical reactions .

Chemical Reactions Analysis

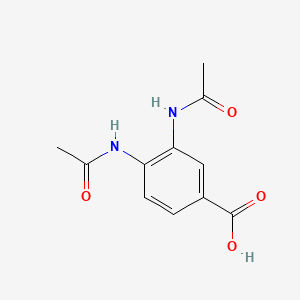

Furan carboxylic acid derivatives can undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to synthesize functionalized carboxamides with potential antibacterial activities . The reactivity of these compounds with different nucleophiles has also been explored, showing that the nature of the nucleophile and reaction conditions can lead to diverse products while retaining the furan core structure . These reactions are crucial for the modification and functionalization of furan derivatives for specific applications.

Physical and Chemical Properties Analysis

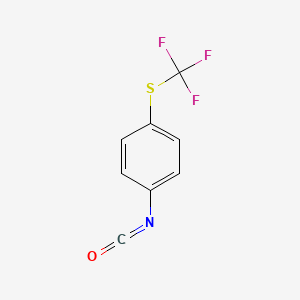

The physical and chemical properties of furan carboxylic acid derivatives are influenced by their functional groups. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity of the carboxylic acid group and the overall stability of the molecule. The bromophenyl group can serve as a site for further chemical modifications, such as bromination reactions, which are sensitive to reaction conditions and can lead to various substitution patterns . Understanding these properties is essential for the development of new materials and drugs based on furan carboxylic acid derivatives.

Applications De Recherche Scientifique

Antibacterial Activity and Synthesis

Compounds synthesized from similar structures have shown potential as antibacterial agents. For instance, N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii and K. pneumoniae. Docking studies and molecular dynamic simulations validated the effectiveness, particularly against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).

Enzyme Cascade for Synthesis

Dual-enzyme cascade systems composed of galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) were utilized for controlled synthesis of furan carboxylic acids like FFCA and FDCA from 5-hydroxymethylfurfural (HMF). This method offers a promising pathway for the synthesis of biobased building blocks in pharmaceutical and polymer industries (Jia et al., 2019).

Crystal Analysis of Analogues

Structural data analysis of similar compounds like 5-phenyl-furan-2-carboxylic acids, which are known as antimycobacterial agents affecting iron homeostasis, provides valuable insights. The crystal of a fluorinated ester derivative of these compounds was analyzed to understand its structural properties (Mori et al., 2022).

Production of Derivatives for Biofuels and Polymers

Acid chloride derivatives of related compounds like 5-(chloromethyl)furan-2-carboxylic acid can be used to produce furoate ester biofuels and polymers, highlighting the versatility of furan compounds in sustainable material production (Dutta et al., 2015).

Thermodynamic Properties in Organic Solvents

Studying the temperature dependences of the solubility of furan carboxylic acids in various organic solvents provides insights into their thermodynamic properties. This research is crucial for understanding the interactions of these compounds in different chemical environments and their potential applications in various industries (Sobechko et al., 2019).

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKZULNPDWAPMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371306 |

Source

|

| Record name | 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

CAS RN |

229957-02-2 |

Source

|

| Record name | 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.